molecular formula C17H16FN5OS2 B2435016 N-(4-fluorophenyl)-2-{[2-(pyrrolidin-1-yl)-[1,3]thiazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide CAS No. 1189496-87-4

N-(4-fluorophenyl)-2-{[2-(pyrrolidin-1-yl)-[1,3]thiazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide

Cat. No.: B2435016
CAS No.: 1189496-87-4
M. Wt: 389.47
InChI Key: OXOSUWWDOYWZEA-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-2-{[2-(pyrrolidin-1-yl)-[1,3]thiazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide is a synthetic organic compound that belongs to the class of thiazolopyrimidines

Properties

IUPAC Name

N-(4-fluorophenyl)-2-[(2-pyrrolidin-1-yl-[1,3]thiazolo[4,5-d]pyrimidin-7-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FN5OS2/c18-11-3-5-12(6-4-11)21-13(24)9-25-16-14-15(19-10-20-16)22-17(26-14)23-7-1-2-8-23/h3-6,10H,1-2,7-9H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXOSUWWDOYWZEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC3=C(S2)C(=NC=N3)SCC(=O)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FN5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-2-{[2-(pyrrolidin-1-yl)-[1,3]thiazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of Thiazolopyrimidine Core: The thiazolopyrimidine core can be synthesized through a cyclization reaction involving a thiazole derivative and a pyrimidine precursor.

    Introduction of Pyrrolidine Group: The pyrrolidine group can be introduced via nucleophilic substitution or addition reactions.

    Attachment of 4-Fluorophenyl Group: The 4-fluorophenyl group can be attached through a coupling reaction, such as Suzuki or Heck coupling.

    Formation of Thioacetamide Linkage: The final step involves the formation of the thioacetamide linkage through a thiolation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-2-{[2-(pyrrolidin-1-yl)-[1,3]thiazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert certain functional groups to their corresponding reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring or the thiazolopyrimidine core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions (e.g., solvents, temperature).

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity:
The compound's structure suggests potential applications in cancer therapy. Similar compounds have shown efficacy against various cancer cell lines by inhibiting key signaling pathways involved in tumor growth and metastasis. For instance, derivatives of thiazolo[4,5-d]pyrimidines have been documented to exhibit antiangiogenic properties by inhibiting vascular endothelial growth factor receptor (VEGFR) signaling pathways, which are crucial for tumor angiogenesis .

Mechanisms of Action:
The mechanism of action involves the interaction with specific molecular targets such as enzymes or receptors. By binding to these targets, the compound may inhibit or activate certain pathways critical for cellular proliferation and survival. This interaction is often mediated through the thiazole and pyrimidine moieties, which can influence the compound's pharmacological profile .

Pharmacological Effects:
Research indicates that compounds similar to N-(4-fluorophenyl)-2-{[2-(pyrrolidin-1-yl)-[1,3]thiazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide exhibit various biological activities including:

  • Antitumor Effects: In vitro studies have demonstrated that related thiazolo-pyrimidine derivatives can inhibit the growth of cancer cells by inducing apoptosis and disrupting cell cycle progression .
  • Antimicrobial Properties: Some derivatives have shown promise as antimicrobial agents against specific bacterial strains, suggesting a broader application in infectious disease research .

Case Studies

Case Study 1: VEGFR Inhibition
A study on pyrrolo[2,3-d]pyrimidine derivatives indicated that modifications similar to those found in this compound led to significant VEGFR inhibition. Compounds were synthesized and tested for their ability to inhibit VEGFR-mediated angiogenesis in vivo, demonstrating substantial tumor growth reduction in mouse models .

Case Study 2: Antimicrobial Activity
Another investigation focused on compounds with similar structures revealed effective antimicrobial activity against resistant strains of bacteria. The study highlighted the importance of specific functional groups in enhancing bioactivity and suggested further exploration into structure-activity relationships (SAR) for optimizing efficacy .

Summary of Findings

Application AreaKey Findings
Anticancer ActivityInhibition of VEGFR signaling pathways; potential for inducing apoptosis in cancer cells.
Antimicrobial PropertiesEffective against resistant bacterial strains; highlights need for further SAR exploration.
Mechanism of ActionInteraction with molecular targets leading to inhibition/activation of critical biological pathways.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-2-{[2-(pyrrolidin-1-yl)-[1,3]thiazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA/RNA processes.

Comparison with Similar Compounds

Similar Compounds

    Thiazolopyrimidines: Compounds with a similar thiazolopyrimidine core structure.

    Fluorophenyl Derivatives: Compounds containing a fluorophenyl group.

    Pyrrolidine Derivatives: Compounds with a pyrrolidine ring.

Uniqueness

N-(4-fluorophenyl)-2-{[2-(pyrrolidin-1-yl)-[1,3]thiazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide is unique due to the combination of its structural features, which may confer specific chemical reactivity and biological activity. Its distinct thiazolopyrimidine core, fluorophenyl group, and pyrrolidine ring contribute to its potential as a versatile compound in various applications.

Biological Activity

N-(4-fluorophenyl)-2-{[2-(pyrrolidin-1-yl)-[1,3]thiazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological properties, and potential applications of this compound based on diverse research findings.

Chemical Structure

The chemical structure of this compound includes several functional groups that contribute to its biological activity:

  • Fluorophenyl Group : Enhances lipophilicity and may influence receptor binding.
  • Pyrrolidine Ring : Known for its role in enhancing biological activity through modulation of pharmacokinetics.
  • Thiazolo-Pyrimidine Moiety : Implicated in various biological interactions, particularly in enzyme inhibition.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of the thiazolo-pyrimidine core through cyclization reactions.
  • Introduction of the pyrrolidine moiety via nucleophilic substitution.
  • Attachment of the fluorophenyl and acetamide groups through coupling reactions.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance:

  • Cell Lines Tested : Breast, colon, and lung cancer cell lines.
  • Mechanism of Action : The anticancer activity appears to be mediated through pathways involving apoptosis and cell cycle arrest rather than direct inhibition of dihydrofolate reductase (DHFR) .

Enzyme Inhibition

Compounds with similar structures have shown promise as enzyme inhibitors. The thiazolo-pyrimidine component is particularly noted for its ability to inhibit certain kinases and other enzymes involved in cancer progression. The specific inhibition profile is still under investigation but suggests potential use in targeted therapies.

Neuropharmacological Effects

The incorporation of the pyrrolidine ring suggests potential neuroactive properties. Compounds with similar structural features have been evaluated for their effects on neurotransmitter systems and may have implications in treating neurological disorders.

Data Table: Biological Activities

Activity TypeModel System/TargetObserved EffectReference
AnticancerBreast Cancer Cell LinesSignificant antiproliferative effect
Enzyme InhibitionKinase InhibitionPotential inhibitor
NeuropharmacologicalNeurotransmitter SystemsModulation of neurotransmitter release

Case Studies

  • Antiproliferative Studies : A series of compounds derived from thiazolo-pyrimidines were tested against multiple cancer cell lines. The study found that modifications at the 4-position of the phenyl ring significantly enhanced activity against breast cancer cells .
  • Enzyme Targeting : Research into similar thiazolo-pyrimidine derivatives revealed their capability to inhibit specific kinases involved in tumorigenesis. This suggests a pathway for developing targeted cancer therapies based on structural analogs .

Q & A

Q. What are the common synthetic routes for preparing N-(4-fluorophenyl)-2-{[2-(pyrrolidin-1-yl)-[1,3]thiazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide?

The synthesis typically involves multi-step reactions, starting with the assembly of the thiazolo[4,5-d]pyrimidin core. Key steps include:

  • Nucleophilic substitution to introduce the pyrrolidin-1-yl group at the 2-position of the thiazolo-pyrimidine scaffold.
  • Thioether linkage formation between the sulfanyl group and the acetamide moiety via coupling reagents (e.g., EDCI/HOBt) under inert conditions.
  • Final purification via column chromatography or recrystallization to achieve >95% purity. Reaction optimization often requires temperature control (e.g., 60–80°C for cyclization) and catalysts like palladium or copper for cross-coupling steps .

Q. Which spectroscopic and analytical methods are critical for structural characterization?

  • Nuclear Magnetic Resonance (NMR) : 1H^1H, 13C^13C, and 19F^19F NMR confirm substituent positions and purity. For example, the 4-fluorophenyl group shows distinct 19F^19F signals at ~-110 ppm .
  • X-ray crystallography : Resolves crystal packing and bond angles, critical for confirming the thiazolo-pyrimidine core and sulfanyl linkage geometry .
  • High-Performance Liquid Chromatography (HPLC) : Validates purity, especially for detecting byproducts from incomplete coupling reactions .

Q. How is the compound’s solubility profile determined, and what solvents are optimal?

Solubility is assessed in a range of solvents (DMSO, ethanol, water) using UV-Vis spectroscopy or gravimetric analysis. Polar aprotic solvents like DMSO are preferred for in vitro assays due to high solubility (>10 mg/mL), while aqueous buffers may require co-solvents for stability .

Advanced Research Questions

Q. How can researchers optimize reaction yields for large-scale synthesis?

Use Design of Experiments (DoE) to systematically evaluate variables:

  • Catalyst loading : Pd(PPh3_3)4_4 at 2–5 mol% for Suzuki-Miyaura couplings.
  • Reaction time : Extended durations (24–48 hrs) improve cyclization but risk decomposition.
  • Solvent selection : Tetrahydrofuran (THF) or dimethylformamide (DMF) balances reactivity and solubility. Statistical modeling (e.g., response surface methodology) identifies optimal conditions, reducing cost and waste .

Q. What strategies resolve contradictions in reported biological activity data?

Discrepancies may arise from assay conditions (e.g., cell line variability, concentration ranges). Mitigation strategies include:

  • Dose-response curves : Establish EC50_{50}/IC50_{50} values across multiple models (e.g., cancer vs. normal cells).
  • Structural analogs : Compare activity with derivatives lacking the pyrrolidin-1-yl or 4-fluorophenyl groups to pinpoint pharmacophores .
  • Target engagement assays : Surface plasmon resonance (SPR) or thermal shift assays validate direct binding to purported targets (e.g., kinase domains) .

Q. How can computational methods guide the compound’s pharmacokinetic (PK) studies?

  • Molecular docking : Predicts binding affinity to cytochrome P450 enzymes (e.g., CYP3A4) to anticipate metabolic stability.
  • ADMET prediction tools : Software like SwissADME estimates logP (lipophilicity), blood-brain barrier permeability, and hERG inhibition risk. Experimental validation via hepatic microsome assays and Caco-2 cell permeability models refines these predictions .

Q. What experimental approaches address contradictory solubility or stability data?

  • Differential Scanning Calorimetry (DSC) : Detects polymorphic forms affecting solubility.
  • Forced degradation studies : Expose the compound to heat, light, or humidity to identify degradation pathways (e.g., sulfanyl oxidation).
  • Co-crystallization : Co-formers like cyclodextrins improve aqueous solubility without altering bioactivity .

Q. How are structure-activity relationships (SARs) explored for derivative synthesis?

  • Substituent variation : Replace the 4-fluorophenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to modulate target affinity.
  • Scaffold hopping : Substitute the thiazolo-pyrimidine core with triazolo-pyridazine (see ) to assess heterocycle impact on potency .
  • Bioisosteric replacement : Swap the sulfanyl linker with sulfonyl or methylene groups to evaluate steric/electronic effects .

Q. What in vitro/in vivo models are suitable for preliminary toxicity profiling?

  • In vitro : MTT assays on HEK293 or HepG2 cells to assess cytotoxicity (IC50_{50} > 50 µM suggests low risk).
  • In vivo : Zebrafish embryo models screen for acute toxicity (LC50_{50}) and organ-specific effects.
  • Genotoxicity : Ames test for mutagenicity and comet assay for DNA damage .

Methodological Notes

  • Data Validation : Cross-reference NMR shifts and XRD data with structurally related compounds (e.g., ) to confirm assignments.
  • Controlled Synthesis : Use inert atmospheres (N2_2/Ar) during sulfanyl-acetamide coupling to prevent oxidation .
  • Biological Replicates : Include ≥3 independent experiments with positive/negative controls to ensure reproducibility in activity studies .

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